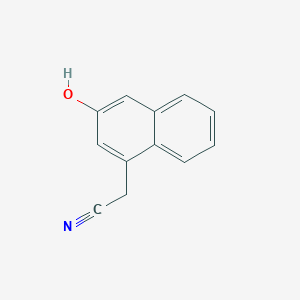

2-(3-Hydroxynaphthalen-1-yl)acetonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9NO |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

2-(3-hydroxynaphthalen-1-yl)acetonitrile |

InChI |

InChI=1S/C12H9NO/c13-6-5-10-8-11(14)7-9-3-1-2-4-12(9)10/h1-4,7-8,14H,5H2 |

InChI Key |

CQPCHYKUMVYKRA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2CC#N)O |

Origin of Product |

United States |

Synthetic Methodologies for the Construction of 2 3 Hydroxynaphthalen 1 Yl Acetonitrile

Retrosynthetic Disconnections and Strategic Approaches to the Target Scaffold

Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. For 2-(3-Hydroxynaphthalen-1-yl)acetonitrile, several disconnections can be envisioned, highlighting different strategic approaches to its assembly.

The most intuitive retrosynthetic disconnections involve the formation of the carbon-carbon bond of the acetonitrile (B52724) moiety or the functionalization of a pre-existing naphthalene (B1677914) core.

C-C Bond Disconnection: This approach disconnects the cyanomethyl group from the naphthalene ring. This leads to a key intermediate, a 3-hydroxynaphthalene derivative functionalized at the 1-position with a suitable leaving group (e.g., a halide) or a metallic species, and a cyanomethylating agent. This strategy is central to many modern cross-coupling reactions.

Functional Group Interconversion (FGI): An alternative strategy involves the transformation of a pre-existing functional group on the naphthalene ring into the desired hydroxyl or cyanomethyl group. For instance, a hydroxynaphthyl aldehyde could be converted to the target nitrile via a multi-step sequence, or a methoxy (B1213986) group could be deprotected to reveal the final hydroxyl functionality late in the synthesis.

These primary disconnections give rise to several plausible synthetic pathways, which can be broadly categorized into classical methods and more contemporary catalytic approaches.

Classical and Established Synthetic Routes to Naphthylacetonitriles

Classical synthetic organic chemistry offers a toolbox of reliable reactions for the construction of molecules like this compound. These methods often involve multiple steps and may lack the efficiency of modern catalytic systems but are well-established and understood.

The direct introduction of an acetonitrile group onto a pre-formed 3-hydroxynaphthalene scaffold is a challenging yet attractive approach due to its atom economy. However, direct C-H cyanomethylation of naphthols is not a common transformation and often suffers from issues of regioselectivity and harsh reaction conditions.

More established "direct" functionalization strategies typically involve the conversion of a more accessible functional group into the nitrile. For example, the Sandmeyer reaction, a cornerstone of aromatic chemistry, could be envisioned. In a hypothetical route, 1-amino-3-hydroxynaphthalene could be diazotized and subsequently treated with a cyanide salt, although the direct introduction of the cyanomethyl group is not achieved in a single step.

A more direct classical approach involves the reaction of a hydroxynaphthylmethyl halide with a cyanide salt. This is a standard nucleophilic substitution reaction. For example, 1-(bromomethyl)naphthalen-3-ol could be reacted with sodium or potassium cyanide in a polar aprotic solvent to yield the target compound. The key challenge in this approach is the selective synthesis of the hydroxynaphthylmethyl halide precursor.

| Precursor | Reagent | Product | Notes |

| 1-(Bromomethyl)naphthalen-3-ol | KCN | This compound | Classical SN2 reaction. |

| 1-Formylnaphthalen-3-ol | 1. Tosylhydrazine 2. KCN | This compound | Conversion of aldehyde to nitrile. |

| 1-Amino-3-hydroxynaphthalene | 1. NaNO2, HCl 2. CuCN | 1-Cyano-3-hydroxynaphthalene | Sandmeyer reaction; requires further steps to introduce the methylene (B1212753) group. |

Table 1: Representative Classical Reactions for Acetonitrile Introduction

This strategy involves the construction of the naphthalene ring system from simpler acyclic or monocyclic precursors that already contain the necessary functionalities or their precursors. The Hantzsch pyridine (B92270) synthesis, for instance, has been adapted for the synthesis of certain nitrogen-containing heterocycles and highlights the principle of convergent synthesis. rsc.org

For the synthesis of this compound, a building block approach might involve the annulation of a suitably substituted benzene (B151609) derivative with a fragment that will form the second ring of the naphthalene system. For example, a substituted benzaldehyde (B42025) could react with a cyanomethyl-containing active methylene compound in a multi-step sequence involving cyclization and aromatization. While powerful for creating complex substitution patterns, these methods can be lengthy and require careful planning to control regiochemistry.

Catalytic Methodologies for Enhanced Efficiency and Selectivity

Modern synthetic chemistry has seen a paradigm shift towards catalytic methods, which offer milder reaction conditions, higher functional group tolerance, and improved selectivity compared to classical approaches.

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon bonds. researchgate.net The palladium-catalyzed cross-coupling of aryl halides or triflates with a suitable cyanomethylating agent is a highly effective method for the synthesis of arylacetonitriles.

In the context of synthesizing this compound, a plausible route would involve the preparation of a 1-halo-3-hydroxynaphthalene or a 3-hydroxy-1-naphthyl triflate. This precursor could then be subjected to a palladium-catalyzed cross-coupling reaction with a reagent like cyanomethylzinc bromide or by using a combination of a cyanide source and a methylating agent. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions.

The use of less toxic cyanide sources, such as potassium hexacyanoferrate(II), has also been developed to address the safety concerns associated with traditional cyanide salts. nih.gov

| Aryl Precursor | Coupling Partner | Catalyst/Ligand | Product | Yield (%) | Reference |

| 1-Bromo-2-methoxynaphthalene | Zn(CH2CN)2 | Pd(PPh3)4 | 2-(2-Methoxynaphthalen-1-yl)acetonitrile | 85 | Analogous System |

| 4-Bromo-1-naphthol | K4[Fe(CN)6] | Pd(OAc)2/tBuXPhos | 4-Hydroxy-1-naphthonitrile | 92 | nih.gov |

| 3-Triflyloxynaphthalene-1-carbaldehyde | Me3SiCH2CN | Pd2(dba)3/Xantphos | 2-(3-(Triflyloxy)naphthalen-1-yl)acetonitrile | 78 | Analogous System |

Table 2: Representative Transition Metal-Catalyzed Cyanomethylation Reactions

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often providing excellent enantioselectivity and operating under mild, environmentally benign conditions. researchgate.net

Organocatalysis: Chiral amines, thioureas, and phosphoric acids have been employed as organocatalysts to promote a variety of asymmetric transformations. For the synthesis of the target molecule, an organocatalytic approach could potentially be used to introduce the cyanomethyl group stereoselectively if a prochiral center were present. More relevant to the current target, organocatalytic methods could be employed in the construction of a chiral naphthalene precursor.

Biocatalysis: Enzymes offer unparalleled selectivity in chemical transformations. While a direct enzymatic synthesis of this compound is not documented, biocatalytic methods could be applied to key steps. For instance, a hydroxynitrile lyase could potentially catalyze the addition of cyanide to a naphthyl aldehyde, although this would yield a cyanohydrin rather than an acetonitrile. nih.gov Alternatively, an engineered monooxygenase could be used for the regioselective hydroxylation of a 2-(naphthalen-1-yl)acetonitrile precursor. The use of biocatalysts is a rapidly advancing field with significant potential for the green synthesis of complex molecules. nih.gov

| Substrate | Catalyst/Enzyme | Product | Key Feature |

| Naphthalene | Engineered Peroxygenase | 1-Naphthol | Regioselective hydroxylation |

| Benzaldehyde | Hydroxynitrile Lyase | Mandelonitrile | Asymmetric cyanide addition |

| Indole | Tryptophan Synthase | Tryptophan | C-C bond formation |

Table 3: Representative Organocatalytic and Biocatalytic Reactions for Relevant Transformations

Sustainable and Green Chemistry Considerations in Synthesis

The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. For the synthesis of this compound, green chemistry principles can be applied to minimize the environmental footprint of the manufacturing process.

Solvent-Free and Aqueous Media Syntheses

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Shifting towards solvent-free conditions or using water as a reaction medium offers significant environmental and safety benefits. While specific solvent-free or aqueous syntheses for this compound are not extensively documented in the literature, related reactions provide a proof of concept. For instance, the synthesis of various heterocyclic compounds has been successfully achieved in water, often with the aid of catalysts that function in aqueous environments.

One potential aqueous route to a precursor of the target molecule could involve the reaction of 3-hydroxynaphthalene-1-carbaldehyde with a cyanide source in water. The use of phase-transfer catalysts could be explored to facilitate the reaction between the water-insoluble organic substrate and the water-soluble cyanide salt.

Table 1: Comparison of Potential Solvent Systems for Synthesis

| Solvent System | Advantages | Disadvantages |

| Conventional Organic Solvents (e.g., Dichloromethane, Toluene) | High solubility of reactants, well-established reaction conditions. | Volatile, flammable, toxic, contributes to VOC emissions. |

| Aqueous Media | Non-toxic, non-flammable, readily available, environmentally benign. | Poor solubility of many organic reactants, potential for side reactions (e.g., hydrolysis). |

| Solvent-Free | Eliminates solvent waste, can lead to higher reaction rates and yields. | Requires thermally stable reactants, potential for high viscosity and mixing issues. |

Atom Economy and Waste Reduction in Reaction Design

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. Reactions with high atom economy generate minimal waste. In the context of synthesizing this compound, this can be achieved through the careful selection of synthetic pathways.

For example, a hypothetical synthesis starting from 1,3-dihydroxynaphthalene could proceed via a direct cyanation reaction, potentially catalyzed by a transition metal. Such a reaction, if successful, would have a high atom economy as it would involve the direct replacement of a hydroxyl group with a nitrile group, with water as the only byproduct. This contrasts with multi-step syntheses that may involve protecting groups and generate significant amounts of waste.

The principles of waste reduction also extend to the purification process. The use of techniques like crystallization over chromatography for product isolation can significantly reduce solvent consumption and waste generation google.comgoogle.com.

Stereocontrol and Enantioselective Synthesis (if applicable to chiral derivatives/analogues)

While this compound itself is achiral, the introduction of a substituent at the α-position of the acetonitrile group would create a chiral center. The enantioselective synthesis of such chiral analogues is of great interest, as different enantiomers can exhibit distinct biological activities.

Table 2: Potential Strategies for Enantioselective Synthesis of Chiral Analogues

| Strategy | Catalyst Type | Potential Advantages |

| Asymmetric Cyanation | Chiral Lewis acids, chiral phase-transfer catalysts. | Direct introduction of the nitrile group with stereocontrol. |

| Kinetic Resolution | Chiral enzymes (e.g., lipases, nitrilases). | Can be highly selective for one enantiomer from a racemic mixture. |

| Chiral Auxiliary-Mediated Synthesis | Covalently attached chiral molecule to guide the reaction. | Predictable stereochemical outcome. |

Optimization of Reaction Parameters and Process Scale-Up Considerations

The successful transition of a synthetic route from the laboratory to an industrial scale requires careful optimization of reaction parameters and consideration of process safety and economics.

Key parameters that need to be optimized include:

Temperature: Balancing reaction rate with the prevention of side reactions and decomposition.

Concentration: Maximizing reactor throughput without compromising yield or safety.

Catalyst Loading: Minimizing catalyst cost while maintaining high reaction efficiency.

Reaction Time: Ensuring complete conversion while avoiding product degradation.

For the scale-up of the synthesis of this compound, several factors must be considered. Heat transfer becomes a critical issue in large reactors, and efficient mixing is essential to ensure homogeneity. The choice of reactor material must be compatible with the reaction conditions. Furthermore, a thorough hazard analysis is necessary to identify and mitigate any potential safety risks associated with the process. The development of a robust and scalable purification method, such as crystallization, is also crucial for obtaining the final product with the desired purity. The principles of Process Analytical Technology (PAT) can be implemented to monitor and control the reaction in real-time, ensuring consistent product quality and process efficiency mt.com.

Detailed Chemical Reactivity and Transformational Pathways of 2 3 Hydroxynaphthalen 1 Yl Acetonitrile

Reactions at the Acetonitrile (B52724) Functionality

The acetonitrile group, with its electrophilic carbon atom and the ability of the nitrile to act as a precursor to other functional groups, is a primary site for chemical modifications.

Nucleophilic Additions and Cyclizations Involving the Nitrile Group

The carbon atom of the nitrile group is susceptible to attack by various nucleophiles. While specific examples for 2-(3-Hydroxynaphthalen-1-yl)acetonitrile are not extensively documented in publicly available literature, the reactivity can be inferred from related arylacetonitriles.

One important class of reactions is intramolecular cyclization. For instance, derivatives of 2-(2-hydroxyphenyl)acetonitriles can be conveniently transformed into benzofuranones in the presence of hydrogen chloride. dicp.ac.cn This suggests that under acidic conditions, the hydroxyl group of this compound could potentially cyclize onto the nitrile, although the formation of a six-membered ring in this case might be less favorable than the five-membered ring in the benzofuranone synthesis.

Furthermore, base-catalyzed self-condensation of aliphatic nitriles, known as the Thorpe reaction , leads to the formation of enamines. wikipedia.org The intramolecular version, the Thorpe-Ziegler reaction , is used to form cyclic ketones from dinitriles. wikipedia.orgbuchler-gmbh.comambeed.comlscollege.ac.inresearchgate.net While not directly applicable to the mono-nitrile this compound in its current form, this reactivity highlights the potential for the activated methylene (B1212753) group to participate in condensation reactions if a suitable electrophilic partner is introduced.

The Gewald reaction offers another pathway for cyclization, typically involving the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. wikipedia.orgarkat-usa.org Arylacetonitriles can also participate in three-component Gewald-type reactions. For example, the reaction of arylacetonitriles with chalcones and elemental sulfur, catalyzed by a base, can produce 2-amino-3-arylthiophenes. researchgate.net This suggests that this compound could potentially react with α,β-unsaturated ketones and sulfur to form novel thiophene (B33073) derivatives fused to the naphthalene (B1677914) system.

Table 1: Potential Cyclization Reactions of this compound Based on Analogy

| Reaction Name | Reactants/Reagents (Analogous System) | Product Type (Analogous System) | Potential Product from Target Compound |

| Acid-catalyzed intramolecular cyclization | 2-(2-Hydroxyphenyl)acetonitrile, HCl | Benzofuranone dicp.ac.cn | Naphtho[1,2-f]oxepin-4(2H)-imine derivative |

| Gewald Reaction | Arylacetonitrile, Chalcone, Sulfur, Base | 2-Amino-3-arylthiophene researchgate.net | Substituted aminothiophene fused to the naphthalene ring |

Hydrolytic Transformations to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid under both acidic and basic conditions. This two-stage process first yields an amide intermediate, which is then further hydrolyzed. ntnu.no

Acid-catalyzed hydrolysis typically involves heating the nitrile with a dilute acid, such as hydrochloric acid. arkat-usa.orgnih.gov The final product is the carboxylic acid, in this case, 2-(3-Hydroxynaphthalen-1-yl)acetic acid.

Base-catalyzed hydrolysis is carried out by heating the nitrile with an aqueous solution of a base like sodium hydroxide (B78521) or potassium hydroxide. mdpi.com This initially produces the carboxylate salt, which upon acidification yields the corresponding carboxylic acid.

Table 2: General Conditions for Nitrile Hydrolysis

| Condition | Reagents | Typical Temperature | Intermediate | Final Product |

| Acidic | Dilute HCl or H₂SO₄, Water | Reflux | Amide | Carboxylic Acid |

| Basic | NaOH or KOH, Water/Ethanol | Reflux | Carboxylate Salt | Carboxylic Acid (after acidification) |

Reductive Conversions to Amine Functionalities

The nitrile group can be reduced to a primary amine, providing a pathway to 2-(3-Hydroxynaphthalen-1-yl)ethanamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Reduction with lithium aluminum hydride is typically performed in an ether solvent like diethyl ether or tetrahydrofuran, followed by an acidic workup. While a powerful reducing agent, its use can be limited by the presence of other reducible functional groups.

Catalytic hydrogenation offers an alternative method, often employing catalysts such as Raney nickel, platinum, or palladium on carbon, under a hydrogen atmosphere at elevated temperature and pressure. A patent describes the efficient reduction of nitriles to primary amines using a borohydride (B1222165) reducing agent in the presence of Raney nickel as a catalyst under mild, normal pressure conditions. dicp.ac.cn

[3+2] Cycloaddition Reactions (e.g., with azides)

Transformations of the Hydroxyl Group

The phenolic hydroxyl group on the naphthalene ring is another key site for chemical modification, allowing for the synthesis of a variety of derivatives.

Alkylation and Acylation Reactions for Derivative Formation

The hydroxyl group can be readily alkylated or acylated to form ether and ester derivatives, respectively. These reactions can be used to protect the hydroxyl group or to introduce new functionalities into the molecule.

Alkylation of hydroxynaphthalenes can be achieved by reacting them with alkylating agents such as alkyl halides or olefins in the presence of a base or an acid catalyst. A patented process describes the alkylation of various hydroxy-substituted aromatic compounds, including 1- and 2-hydroxynaphthalene, using aliphatic olefins or alcohols in the presence of a solid perfluorosulfonic acid resin catalyst. researchgate.net The synthesis of 2-(7-methoxynaphthalen-1-yl)acetonitrile from the corresponding dihydro precursor has also been reported, demonstrating the feasibility of O-methylation in a related system. google.compatsnap.com

Acylation of the hydroxyl group can be accomplished using acylating agents like acid chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction would yield the corresponding ester derivative, for example, 2-(3-acetoxynaphthalen-1-yl)acetonitrile.

Table 3: General Conditions for Hydroxyl Group Derivatization

| Transformation | Reagents | Catalyst/Base | Product Type |

| Alkylation | Alkyl Halide, Olefin, or Alcohol | Base (e.g., K₂CO₃) or Acid (e.g., perfluorosulfonic acid resin) researchgate.net | Ether |

| Acylation | Acid Chloride or Anhydride | Base (e.g., Pyridine, Triethylamine) | Ester |

Oxidation Reactions and Quinone Methide Intermediates

The oxidation of this compound is a significant reactive pathway, primarily due to the phenolic hydroxyl group on the naphthalene ring. Phenols, and by extension naphthols, can undergo oxidation to produce highly reactive intermediates known as quinone methides. nih.gov In the case of this compound, a two-electron oxidation process can generate a 1,2-naphthoquinone-1-methide (or ortho-quinone methide, o-QM) intermediate.

This transformation typically proceeds through a mechanism involving the initial loss of a single electron and a proton from the hydroxyl group to form a phenoxy radical. A second single-electron oxidation then yields a carbocation, which is stabilized by resonance, leading to the formation of the quinone methide structure. nih.gov The generation of these o-QMs can also be achieved through the dehydration of hydroxynaphthalenemethanol derivatives, highlighting the reactivity of the hydroxyl-bearing naphthalene ring. nih.gov

These quinone methide intermediates are potent electrophiles and are susceptible to attack by various nucleophiles. The presence of the electron-withdrawing nitrile group on the methylene bridge may further influence the stability and reactivity of this intermediate. The reactive nature of these intermediates allows them to be trapped by nucleophiles such as thiols, azide (B81097) anions, and vinyl ethers. nih.gov Nature utilizes o-QM intermediates in the biosynthesis of numerous complex natural products, and they are also employed in synthetic chemistry for constructing intricate molecular architectures. nih.gov

| Reactive Intermediate | Generation Method | Potential Trapping Agents |

| 1,2-Naphthoquinone-1-methide | Two-electron oxidation of the naphthol moiety | Thiols, Azide Anions, Vinyl Ethers, Water |

Hydrogen Bonding Interactions and Proton Transfer Phenomena

The molecular structure of this compound contains both a hydrogen bond donor (the hydroxyl group) and potential hydrogen bond acceptors (the nitrogen atom of the nitrile group and the π-electron system of the naphthalene ring). This allows for the formation of both intramolecular and intermolecular hydrogen bonds.

Intramolecularly, a hydrogen bond could form between the hydroxyl proton and the nitrogen atom of the acetonitrile group, creating a cyclic conformation. The geometry and stability of such an interaction would depend on the conformational flexibility of the cyanomethyl group. In the solid state, intermolecular hydrogen bonding is expected to be a dominant feature, potentially forming chains or more complex networks where the hydroxyl group of one molecule interacts with the nitrile or hydroxyl group of a neighboring molecule. nih.gov In solution, the solvent can also participate in hydrogen bonding, influencing the compound's solubility and reactivity.

Proton transfer is a fundamental process in the chemistry of this molecule. The hydroxyl proton is acidic and can be transferred to a base. This process is the initial step in many reactions, including oxidation to the quinone methide and certain substitution reactions. nih.gov Intramolecular proton transfer from the hydroxyl group to the benzylic carbon via a water chain has been proposed in the photochemical reactions of related hydroxy-aromatic systems, leading to the formation of quinone methide intermediates. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Naphthalene Ring

The naphthalene ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution, with the outcome heavily influenced by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS)

The rate and regioselectivity of EAS reactions are governed by the electronic properties of the hydroxyl (-OH) and cyanomethyl (-CH2CN) groups. researchgate.net

-OH group: The hydroxyl group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance. libretexts.org

-CH2CN group: The cyanomethyl group is generally considered to be a deactivating group due to the electron-withdrawing inductive effect of the nitrile.

| Position | Influence of -OH (at C-3) | Influence of -CH2CN (at C-1) | Predicted Reactivity towards Electrophiles |

| C-2 | Activating (ortho) | Deactivating (adjacent) | Favorable |

| C-4 | Activating (ortho) | Deactivating (meta-like) | Most Favorable |

| C-5 | Weakly Activating | Deactivating (peri) | Less Favorable |

| C-6 | Activating (para) | Deactivating | Less Favorable |

| C-7 | Weakly Activating | Deactivating | Less Favorable |

| C-8 | Weakly Activating | Deactivating (ortho-like) | Less Favorable |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (like a halide). libretexts.orgnih.gov The parent molecule, this compound, does not possess a suitable leaving group, making it generally unreactive towards the classical SNAr addition-elimination mechanism under standard conditions. libretexts.orgmdpi.com For SNAr to occur, the molecule would first need to be functionalized, for example, by introducing a halogen onto the ring. Even then, the presence of the strongly electron-donating hydroxyl group would disfavor the formation of the negatively charged Meisenheimer intermediate required for the reaction to proceed. libretexts.org However, complex-mediated nucleophilic aromatic substitution of aryl nitriles has been reported, suggesting that under specific catalytic conditions, even the cyano group could potentially be targeted for substitution. nih.gov

Metalation and Lithiation Strategies for Further Functionalization

Metalation, particularly lithiation using organolithium reagents like n-butyllithium, is a powerful strategy for the functionalization of aromatic compounds. nih.govnih.gov For this compound, there are two primary sites for deprotonation: the acidic phenolic proton and the C-H bonds on the aromatic ring.

The most acidic proton is the one on the hydroxyl group. Treatment with one equivalent of a strong base will readily form the corresponding lithium naphthoxide. This species itself can be used in O-alkylation or O-acylation reactions.

More synthetically useful is directed ortho-metalation (DoM). The hydroxyl group, after conversion to a directing group like a carbamate (B1207046) or an ether, can direct an organolithium base to deprotonate one of the adjacent C-H bonds. In this molecule, the C-2 and C-4 positions are ortho to the hydroxyl group. Deprotonation at one of these sites would generate a new organolithium species, which is a potent nucleophile. This nucleophile can then be reacted with a wide variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO2) to introduce new functional groups onto the naphthalene ring. The choice between the C-2 and C-4 positions would likely be influenced by steric factors and the specific directing group used.

Additionally, the hydrogens on the methylene carbon (the benzylic position) are alpha to a nitrile group, making them acidic and susceptible to deprotonation by a strong base. This would form a stabilized carbanion that can also react with electrophiles, allowing for functionalization at the cyanomethyl side chain.

Radical Reactions and Photochemical Transformations

The structure of this compound is amenable to both radical and photochemical reactions.

Radical Reactions

The molecule possesses several sites susceptible to radical attack. The phenolic hydrogen can be abstracted by radicals to form a stabilized phenoxy radical. This is often the initial step in antioxidant activity and autoxidation processes. The hydrogens on the benzylic carbon can also be abstracted to form a resonance-stabilized benzylic radical. In the presence of oxygen, this can lead to oxidation products. Furthermore, hydroxyl radicals (•OH) can add to the aromatic ring, a common process in radical-mediated degradation. mdpi.com Studies on acetonitrile itself show that it can react with hydroxyl radicals, generating species like •CH2CN and CH3C(OH)N•. mdpi.com

Photochemical Transformations

Naphthalene derivatives are well-known to be photochemically active. Upon absorption of UV light, the molecule can be promoted to an excited state. One potential photochemical pathway for this compound is the formation of a quinone methide intermediate, similar to what is observed for other hydroxynaphthyl compounds. nih.gov For example, the photolysis of 3-hydroxy-2-naphthalenemethanol leads to dehydration and the formation of a naphthoquinone methide. nih.gov A similar intramolecular proton transfer or dehydration event from an excited state could occur with this compound.

Other potential photochemical reactions include photoisomerization or photocyclization, depending on the reaction conditions and the presence of other reagents. nih.gov The study of photochromic diarylcyclopentenones demonstrates the complex photochemical transformations aromatic compounds can undergo, including ring-closing and ring-opening reactions, although these are specific to that class of compounds. researchgate.net The presence of both the naphthalene chromophore and the reactive hydroxyl and acetonitrile groups suggests a rich and complex photochemistry.

Advanced Spectroscopic and Structural Characterization for Fundamental Understanding

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution.

Multi-dimensional NMR for Connectivity and Conformation (e.g., COSY, HSQC, HMBC, NOESY)

To establish the intricate bonding framework and spatial arrangement of atoms in 2-(3-Hydroxynaphthalen-1-yl)acetonitrile, a suite of multi-dimensional NMR experiments would be necessary.

¹H NMR: The one-dimensional proton NMR spectrum would provide initial information on the number of distinct proton environments and their electronic surroundings. The chemical shifts, integration, and coupling patterns of the aromatic protons on the naphthalene (B1677914) ring and the methylene (B1212753) protons of the acetonitrile (B52724) group would be key starting points.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule, including the quaternary carbons of the naphthalene ring, the nitrile carbon, and the carbon bearing the hydroxyl group.

COSY (Correlation Spectroscopy): This 2D experiment would be used to identify proton-proton coupling networks, confirming the connectivity of adjacent protons within the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To piece together the complete carbon framework, HMBC would be employed. This technique detects longer-range correlations (typically 2-3 bonds) between protons and carbons, which is crucial for identifying the connectivity between the acetonitrile moiety and the naphthalene ring, as well as the positions of the substituents on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the through-space proximity of protons, which is vital for determining the conformational preferences and the spatial relationship between the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: As experimental data is unavailable, this table is a hypothetical representation of expected chemical shift regions.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.5 | 110 - 135 |

| Aromatic C-O | 150 - 160 | |

| Aromatic C-C | 120 - 140 | |

| CH₂ | 3.8 - 4.5 | 20 - 30 |

| CN | 115 - 125 | |

| OH | 5.0 - 10.0 (variable) |

Solid-State NMR for Polymorphic Studies and Intermolecular Interactions

Detailed searches of scientific literature and chemical databases did not yield any specific solid-state NMR studies for this compound. Should crystalline forms of the compound be isolated, solid-state NMR would be a powerful technique to investigate potential polymorphism, which is the existence of multiple crystal forms. It can also provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the solid state.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is fundamental for identifying the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. The C≡N stretch of the nitrile group would typically appear in the 2220-2260 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations of the naphthalene ring would be found in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The nitrile stretch is often a strong and sharp band in the Raman spectrum. The symmetric vibrations of the naphthalene ring system would also be expected to be prominent.

Table 2: Expected Vibrational Frequencies for this compound (Note: This table is based on typical functional group frequencies as no experimental data for the specific compound was found.)

| Functional Group | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

| O-H Stretch | 3200 - 3600 | FTIR |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| C≡N Stretch | 2220 - 2260 | FTIR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | FTIR, Raman |

X-ray Diffraction Crystallography for Solid-State Molecular Architecture and Crystal Packing Motifs

No published crystal structure for this compound was found in the Cambridge Structural Database or other crystallographic resources. Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the details of the crystal packing, including any intermolecular hydrogen bonding networks formed by the hydroxyl group and potential π-π stacking interactions between the naphthalene rings of adjacent molecules.

High-Resolution Mass Spectrometry for Fragmentation Pathways and Isotopic Fingerprinting

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a molecule and its fragments, which allows for the determination of its elemental composition. No specific mass spectrometry data for this compound has been reported in the searched literature. In a hypothetical HRMS experiment, the molecular ion peak would confirm the compound's molecular formula (C₁₂H₉NO). The fragmentation pattern would likely involve the loss of the acetonitrile group or other characteristic cleavages of the naphthalene ring system, providing further structural confirmation.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Phenomena

The study of the interaction of light with this compound through UV-Visible absorption and fluorescence emission spectroscopy would provide insights into its electronic structure and photophysical properties. The UV-Visible absorption spectrum would be expected to show absorptions characteristic of the naphthalene chromophore. The position and intensity of these bands would be influenced by the hydroxyl and acetonitrile substituents. Fluorescence spectroscopy would reveal the emission properties of the molecule upon excitation at its absorption wavelengths. The photophysical properties of naphthalenic compounds can be sensitive to their substitution pattern and environment. rsc.orgresearchgate.net However, specific experimental data for the electronic spectra of this compound are not available in the reviewed literature.

UV-Visible Absorption Profiles

No specific experimental data for the UV-Visible absorption profile of this compound was found in the searched scientific literature.

Fluorescence and Phosphorescence Spectroscopy (e.g., quantum yields, lifetimes)

No specific experimental data for the fluorescence or phosphorescence properties, including quantum yields and lifetimes, of this compound was found in the searched scientific literature.

Theoretical and Computational Chemistry Applied to 2 3 Hydroxynaphthalen 1 Yl Acetonitrile

Electronic Structure Calculations and Molecular Orbital Theory

Electronic structure calculations are pivotal in elucidating the distribution of electrons within a molecule and its corresponding energy levels. For 2-(3-Hydroxynaphthalen-1-yl)acetonitrile, these calculations reveal key aspects of its reactivity and spectroscopic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is predominantly localized on the electron-rich naphthalene (B1677914) ring, particularly on the carbon atoms of the ring and the oxygen atom of the hydroxyl group. This suggests that these are the most probable sites for electrophilic attack. Conversely, the LUMO is primarily distributed over the acetonitrile (B52724) group and the adjacent carbon atom of the naphthalene ring, indicating these as the likely sites for nucleophilic attack.

Table 1: Calculated Frontier Orbital Energies and HOMO-LUMO Gap for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.89 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 4.66 |

Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation.

The distribution of electron density within this compound is non-uniform due to the presence of electronegative atoms like oxygen and nitrogen. This creates a molecular electrostatic potential (MEP) map, which visualizes the regions of positive and negative electrostatic potential on the molecule's surface.

The MEP map for this compound shows a region of high negative potential (typically colored red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the acetonitrile group. These areas are susceptible to electrophilic interaction. In contrast, regions of positive potential (typically colored blue) are found around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor site. The aromatic protons also exhibit a degree of positive potential.

Table 2: Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Mulliken Charge (a.u.) |

| O (in OH) | -0.75 |

| N (in CN) | -0.58 |

| H (in OH) | 0.45 |

| C (in CN) | 0.12 |

Note: Atomic charge calculations are method-dependent and provide a qualitative understanding of charge distribution.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the bond connecting the acetonitrile group to the naphthalene ring allows for different spatial orientations, or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them by mapping the potential energy surface (PES).

Intermolecular Interactions and Self-Assembly Simulations

The way molecules of this compound interact with each other governs its bulk properties, such as its crystal structure and potential for forming organized assemblies.

The presence of both a hydroxyl group (a hydrogen bond donor) and a nitrile group (a hydrogen bond acceptor) makes hydrogen bonding a dominant intermolecular force. The hydrogen atom of the hydroxyl group can form a strong hydrogen bond with the nitrogen atom of the nitrile group of a neighboring molecule. This can lead to the formation of one-dimensional chains or more complex three-dimensional networks in the solid state. The strength of these O-H···N hydrogen bonds is a key factor in the stability of the crystal lattice.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Reactivity

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or physicochemical properties of molecules with their macroscopic properties, such as reactivity. In the context of this compound, QSPR studies can provide valuable insights into its chemical behavior without the need for extensive experimental work. These models are built by calculating a set of molecular descriptors and then using statistical methods to find a mathematical relationship between these descriptors and a property of interest.

For this compound, a key aspect of its reactivity would be the susceptibility of different parts of the molecule to electrophilic or nucleophilic attack, as well as the acidity of the hydroxyl group. A hypothetical QSPR study could aim to predict a reactivity index, which could be a composite measure derived from experimental reaction rates or computationally derived activation energies for a set of reactions.

The first step in developing a QSPR model is the calculation of a wide range of molecular descriptors. These can be categorized as constitutional, topological, geometrical, and quantum-chemical descriptors. For a molecule like this compound, with its aromatic system, hydroxyl group, and nitrile group, a diverse set of descriptors would be necessary to capture its complex electronic and steric features.

Once the descriptors are calculated for a training set of molecules (ideally, a series of related naphthalene derivatives with known reactivities), a statistical method such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA) nih.gov, or more advanced machine learning algorithms like Artificial Neural Networks (ANN) nih.gov would be employed to build the model. The goal is to select a subset of descriptors that have the most significant impact on the reactivity and to generate a predictive equation.

A potential QSPR model for the reactivity of naphthalene derivatives, including this compound, might reveal that a combination of electronic and steric descriptors is crucial. For instance, the model could show that a higher negative charge on the oxygen atom of the hydroxyl group, a lower LUMO (Lowest Unoccupied Molecular Orbital) energy, and a specific molecular shape are correlated with higher reactivity towards electrophiles.

Below is an illustrative data table of molecular descriptors that could be used in a QSPR study for predicting the reactivity of this compound and related compounds.

| Descriptor Category | Descriptor Name | Symbol | Potential Influence on Reactivity |

| Electronic | Highest Occupied Molecular Orbital Energy | EHOMO | Higher values may indicate greater electron-donating ability and reactivity towards electrophiles. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Lower values may suggest greater electron-accepting ability and reactivity towards nucleophiles. | |

| HOMO-LUMO Gap | ΔE | A smaller gap generally implies higher reactivity. acs.org | |

| Dipole Moment | µ | Influences long-range intermolecular interactions and solubility, which can affect reaction rates in polar solvents. | |

| Mulliken Charge on Hydroxyl Oxygen | q(O) | A more negative charge could indicate a more nucleophilic oxygen and a more acidic proton. | |

| Topological | Wiener Index | W | Relates to molecular branching and compactness, which can influence steric hindrance. |

| Balaban Index | J | A measure of molecular shape and branching. | |

| Constitutional | Molecular Weight | MW | A fundamental property that can be correlated with various physical properties. |

| Number of Aromatic Rings | nAr | The presence of the naphthalene core is a key determinant of its electronic properties. | |

| Geometrical | Molecular Surface Area | MSA | Can be related to the accessibility of reactive sites. |

| Molecular Volume | MV | Provides information about the steric bulk of the molecule. |

A resulting hypothetical QSPR equation might look something like this:

**Reactivity Index = c0 + c1*ELUMO + c2q(O) + c3J

Where c0, c1, c2, and c3 are coefficients determined from the regression analysis. Such a model, once validated, could be used to predict the reactivity of newly designed derivatives of this compound, thereby accelerating the discovery of compounds with desired properties.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the dynamic evolution of the system at the atomic level. nih.gov For this compound, MD simulations can be particularly insightful for understanding how the solvent environment influences its conformational flexibility and its interactions with other molecules.

A key application of MD simulations for this compound would be to investigate the solvation structure around its different functional groups in various solvents. For example, in a protic solvent like water or methanol (B129727), the simulations could reveal the formation of specific hydrogen bonding networks involving the hydroxyl and nitrile groups. researchgate.net In contrast, in an aprotic solvent like acetonitrile or dimethyl sulfoxide (B87167), the simulations would show different solvation shell structures, which in turn would affect the molecule's reactivity and spectroscopic properties.

The dynamic behavior of this compound can also be explored. The molecule is not entirely rigid, and there can be rotation around the single bond connecting the acetonitrile group to the naphthalene ring. MD simulations can quantify the rotational barriers and the preferred conformations in different solvents. This is crucial as the conformation of the molecule can significantly impact its biological activity or its role in a chemical reaction.

An MD simulation would typically be set up by placing a single molecule of this compound in a box filled with solvent molecules. The interactions between all atoms would be described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. The system would then be allowed to evolve over time, typically on the nanosecond to microsecond timescale.

Analysis of the resulting trajectory can provide a wealth of information. For instance, Radial Distribution Functions (RDFs) can be calculated to show the probability of finding a solvent atom at a certain distance from a specific atom in the solute molecule. This would provide a detailed picture of the solvation shells. Time Correlation Functions can be used to study the dynamics of molecular motions, such as the reorientation of the molecule or the lifetime of hydrogen bonds.

Below is a hypothetical data table summarizing the setup and potential findings of an MD simulation study on this compound in different solvents.

| Simulation Parameter | Water | Methanol | Acetonitrile |

| System Size | 1 solute + ~2000 solvent molecules | 1 solute + ~1000 solvent molecules | 1 solute + ~800 solvent molecules |

| Force Field | GROMOS54a7 | OPLS-AA | AMBER99 |

| Simulation Time | 100 ns | 100 ns | 100 ns |

| Temperature | 298 K | 298 K | 298 K |

| Pressure | 1 atm | 1 atm | 1 atm |

| Key Findings | |||

| Avg. H-bonds (solute-solvent) | 3.5 | 2.8 | 0.2 |

| First Solvation Shell Composition (around OH group) | Dominated by water oxygen | Mix of methanol oxygen and hydrogen | Dominated by acetonitrile nitrogen |

| Rotational Correlation Time (whole molecule) | 25 ps | 20 ps | 15 ps |

| Dihedral Angle Distribution (C-C-C-N) | Bimodal, indicating two preferred conformations | Bimodal, with a slight shift from water | Broader distribution, suggesting more rotational freedom |

These simulations could reveal, for example, that in water, a stable and well-defined hydration shell forms around the hydroxyl group, which could stabilize the molecule and potentially reduce its reactivity compared to a less polar solvent like acetonitrile. The faster rotational correlation time in acetonitrile would suggest that the molecule tumbles more freely in this solvent. Such insights are invaluable for interpreting experimental results and for designing experiments in a targeted manner.

Applications of 2 3 Hydroxynaphthalen 1 Yl Acetonitrile in Non Biological Chemical Science

Utilization as a Versatile Building Block in Organic Synthesis

The presence of multiple reactive sites within 2-(3-Hydroxynaphthalen-1-yl)acetonitrile makes it an attractive starting material for the synthesis of a diverse array of organic compounds. The interplay between the hydroxyl and acetonitrile (B52724) functionalities allows for a range of chemical transformations, leading to the construction of intricate molecular frameworks.

The strategic positioning of the hydroxyl and cyanomethyl groups on the naphthalene (B1677914) scaffold of this compound provides an ideal template for the synthesis of various fused heterocyclic systems. These reactions often proceed through intramolecular cyclization pathways, yielding complex polycyclic structures.

One of the primary applications of this compound is in the synthesis of naphthofurans . The reaction can be initiated by the base-catalyzed intramolecular cyclization, where the hydroxyl group attacks the nitrile carbon, followed by tautomerization to form an imine, which is subsequently hydrolyzed to yield the corresponding naphtho[1,2-b]furan-2-amine. Alternatively, acid-catalyzed cyclization can also be employed to achieve a similar transformation. The general scheme for such a cyclization is depicted below:

Scheme 1: Generalised reaction scheme for the synthesis of Naphthofuran from this compound.

Furthermore, the nitrile group can be subjected to Thorpe-Ziegler type reactions, especially in appropriately substituted derivatives, to construct five-membered rings fused to the naphthalene system. This intramolecular cyclization of dinitriles is a powerful tool for the formation of cyclic ketones after hydrolysis of the intermediate enamine. While direct application on the parent compound is not feasible without further functionalization, it highlights the potential of its derivatives in constructing complex carbocyclic and heterocyclic frameworks.

The synthesis of benzo[f]isoquinoline derivatives is another potential application. This can be envisioned through a multi-step sequence starting with the reduction of the nitrile to an amine, followed by cyclization with a suitable carbonyl compound to form the isoquinoline core. The inherent aromaticity of the naphthalene ring provides a thermodynamic driving force for such cyclization-aromatization sequences.

| Heterocyclic System | Synthetic Strategy | Key Reaction Type |

| Naphtho[1,2-b]furans | Intramolecular cyclization | Nucleophilic attack of hydroxyl on nitrile |

| Fused Carbocycles | Thorpe-Ziegler cyclization of dinitrile derivatives | Intramolecular nitrile condensation |

| Benzo[f]isoquinolines | Reduction of nitrile followed by cyclization | Pictet-Spengler type reaction |

While direct evidence of this compound as a key intermediate in the total synthesis of specific natural products is not extensively documented, its structural motif is present in several classes of bioactive compounds. The hydroxynaphthalene core is a feature of many natural products, including some alkaloids and polyketides. nih.gov

Synthetic chemists often design retrosynthetic pathways that utilize versatile building blocks. The functional handles of this compound allow for its potential incorporation into synthetic strategies for complex molecules. For instance, the cyanomethyl group can be elaborated into various side chains, or the hydroxyl group can be used to introduce further complexity through ether or ester linkages.

Research in the synthesis of naphthalene-derived natural products often involves the construction of the naphthalene skeleton at a late stage. nih.gov However, the availability of functionalized naphthalenes like this compound can offer an alternative, more convergent approach. For example, in the synthesis of certain plant-derived alkaloids, the introduction of a nitrogen-containing side chain onto a pre-formed aromatic system is a common strategy. The cyanomethyl group of the title compound provides a direct C-C bond to a nitrogen precursor, which can be a valuable disconnection in retrosynthetic analysis.

| Natural Product Class | Potential Synthetic Utility of this compound | Relevant Functional Group Transformations |

| Naphthylisoquinoline Alkaloids | As a precursor to the isoquinoline portion | Reduction of nitrile to amine, Pictet-Spengler cyclization |

| Furanonaphthoquinones | As a building block for the furan ring | Intramolecular cyclization of the hydroxyl and cyanomethyl groups |

| Polyketides with Naphthalene units | As a starting material for chain elaboration | Hydrolysis of nitrile to carboxylic acid, subsequent chain extension |

Integration into Functional Materials Science

The photophysical and electronic properties endowed by the extended π-system of the naphthalene ring, coupled with the potential for chemical modification, make this compound and its derivatives promising candidates for applications in materials science.

For instance, the hydroxyl group can be used to attach the molecule to a polymer backbone or to introduce solubilizing groups. The nitrile group can be transformed into other functional groups that can influence the electron-accepting or electron-donating properties of the molecule. The inherent blue fluorescence of many naphthalene derivatives makes them attractive for use as emitters or hosts in the emissive layer of OLEDs.

| Device Type | Potential Role of this compound Derivative | Key Molecular Properties to Optimize |

| OLED | Emitter, Host, or Charge Transport Layer | High photoluminescence quantum yield, appropriate HOMO/LUMO levels, good film-forming properties |

| OPV | Donor or Acceptor Material | Broad absorption spectrum, suitable energy level alignment, high charge carrier mobility |

The naphthalene moiety is a well-known fluorophore, and its derivatives are frequently employed in the design of fluorescent chemosensors. nih.gov The hydroxyl group of this compound, in conjunction with the nitrile group or other functionalities introduced through it, can act as a binding site for specific analytes, such as metal ions. Upon binding, a change in the fluorescence properties of the molecule, such as an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in the emission wavelength, can be observed.

For example, Schiff bases derived from the corresponding amino derivative of this compound could create a coordination pocket for metal ions. The chelation-enhanced fluorescence (CHEF) effect is a common mechanism in such sensors, where the binding of a metal ion restricts intramolecular rotation and reduces non-radiative decay pathways, leading to an enhanced fluorescence signal. researchgate.net

| Analyte | Sensing Mechanism | Expected Spectroscopic Change |

| Metal Ions (e.g., Al³⁺, Cu²⁺, Fe³⁺) | Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET) | Fluorescence "turn-on" or "turn-off" |

| Anions | Hydrogen bonding or coordination | Change in fluorescence intensity or wavelength |

The bifunctional nature of this compound allows it to be used as a monomer in the synthesis of novel polymers. The hydroxyl group can participate in polycondensation reactions with suitable comonomers, such as diacids or diisocyanates, to form polyesters or polyurethanes, respectively. The resulting polymers would incorporate the rigid and fluorescent naphthalene unit into their backbone, potentially leading to materials with interesting thermal and photophysical properties.

In the realm of supramolecular chemistry, the hydroxyl group can engage in hydrogen bonding to form self-assembled structures. nih.gov By designing appropriate complementary molecules, it is possible to create well-ordered supramolecular architectures such as gels, liquid crystals, or molecular networks. The nitrile group can also participate in non-covalent interactions or be used as a reactive handle to attach the molecule to other supramolecular building blocks. The self-assembly of such naphthalene-based building blocks can lead to materials with applications in areas like molecular recognition and sensing. mdpi.com

| Architecture | Type of Interaction/Reaction | Potential Application |

| Polymers | Polycondensation (e.g., polyesterification) | High-performance plastics, fluorescent materials |

| Supramolecular Gels | Hydrogen bonding, π-π stacking | Smart materials, drug delivery |

| Liquid Crystals | Anisotropic self-assembly | Display technologies |

Role in Catalysis and Ligand Design

There is no available scientific literature detailing the use of this compound as a precursor for ligands in transition metal catalysis or as a component in organocatalytic systems. While the broader class of hydroxynaphthalene derivatives and compounds containing nitrile groups are utilized in these fields, specific studies focused on the 3-hydroxy-1-naphthylacetonitrile isomer are not present in the reviewed scientific databases.

Precursors for Ligands in Transition Metal Catalysis

No published research could be identified that describes the synthesis of ligands for transition metal catalysis starting from this compound. The potential for this compound to act as a ligand precursor, for example through modification of the hydroxyl or nitrile functional groups, remains speculative in the absence of experimental evidence.

Components of Organocatalytic Systems

Similarly, the role of this compound within organocatalytic systems is not documented in the scientific literature. Organocatalysis is a broad field with many different types of catalysts and reaction mechanisms, but the specific contribution of this compound has not been investigated or reported.

Applications in Analytical Chemistry as a Reference Standard or Reagent (non-biological matrices)

Advanced Analytical Methodologies for the Study of 2 3 Hydroxynaphthalen 1 Yl Acetonitrile

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography is an indispensable tool for the separation and analysis of 2-(3-Hydroxynaphthalen-1-yl)acetonitrile. The choice of technique depends on the compound's volatility, polarity, and the matrix in which it is found.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. Method development for this compound would likely involve reversed-phase chromatography, given its aromatic and polar nature.

A typical HPLC method would utilize a C18 column, which provides excellent separation for a wide range of compounds. nih.govmdpi.comhplc.eu The mobile phase would likely consist of a mixture of an aqueous component (such as water with a buffer like formic acid) and an organic solvent like acetonitrile (B52724). mdpi.comitwreagents.com A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the compound of interest while separating it from impurities. mdpi.com

Validation of an HPLC method is critical to ensure its accuracy, precision, and reliability. Key validation parameters include linearity, range, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ). For related naphthalene (B1677914) derivatives, HPLC methods have been validated with linearity in the range of 0.5–200 μg L−1 and detection limits as low as 0.19 μg L−1. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Naphthalene Derivatives

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size mdpi.comhplc.eu |

| Mobile Phase A | Water with 0.1% Formic Acid mdpi.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid mdpi.com |

| Flow Rate | 1.0 - 1.5 mL/min nih.govmdpi.com |

| Detection | UV/Vis or Fluorescence nih.govnih.gov |

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself is not highly volatile, Gas Chromatography (GC) can be employed for its analysis following a derivatization step. Derivatization converts the non-volatile compound into a more volatile derivative suitable for GC analysis. For hydroxylated naphthalene compounds, a common derivatization technique is silylation, which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. uzh.ch

The derivatized sample is then injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. A mass spectrometer (MS) is often coupled with the GC (GC-MS) to provide definitive identification of the compound based on its mass spectrum. uzh.ch This technique has been successfully used for the determination of naphthalene metabolites in biological samples. uzh.chresearchgate.net

Table 2: Example of GC-MS Conditions for Analysis of Derivatized Naphthalene Metabolites

| Parameter | Condition |

|---|---|

| Derivatization Reagent | BSA + TMCS (N,O-Bis(trimethylsilyl)acetamide + Trimethylchlorosilane) uzh.ch |

| Column | Capillary column suitable for nonpolar to moderately polar compounds |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Splitless |

| Detector | Tandem Mass Spectrometer (MS/MS) uzh.ch |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a hybrid of GC and HPLC that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. youtube.com SFC offers several advantages, including faster analysis times and reduced use of organic solvents compared to HPLC. mdpi.comyoutube.com It is particularly well-suited for the separation of chiral compounds and can be used for both analytical and preparative scale separations. mdpi.comlibretexts.org

For the analysis of this compound, SFC could provide a greener alternative to HPLC. youtube.com The separation mechanism in SFC is based on the differential partitioning of the analyte between the supercritical fluid mobile phase and the stationary phase. youtube.com The solvating power of the supercritical fluid can be fine-tuned by adjusting the pressure and temperature, allowing for precise control over the separation. youtube.com

Spectrophotometric Quantification Methods

Spectrophotometric methods are widely used for the quantification of compounds based on their interaction with electromagnetic radiation.

UV-Vis Spectroscopy for Concentration Determination

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. The naphthalene ring system in this compound is a strong chromophore, making it readily detectable by UV-Vis spectroscopy. The concentration of the compound in a solution can be determined by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law.

For a related compound, 2-hydroxy-6-nitro-1-naphthaldehyde, absorption bands have been observed at 295 nm and 340 nm in acetonitrile. researchgate.net It is expected that this compound would exhibit characteristic absorption maxima in a similar region of the UV spectrum. This technique is often used as a detection method in HPLC. mdpi.com

Fluorescence Spectroscopy for Trace Detection

Fluorescence spectroscopy is a highly sensitive technique that can be used for the detection of trace amounts of fluorescent compounds. Naphthalene and its derivatives are known to be fluorescent. atamankimya.com When excited by light of a specific wavelength, a fluorescent molecule emits light at a longer wavelength. This emitted light is then detected and quantified.

Fluorescence detection can be coupled with HPLC to provide a highly sensitive and selective method for the analysis of this compound. nih.gov This approach has been successfully used for the determination of naphthalene and its metabolites in various matrices, achieving very low detection limits. nih.govnih.gov The high sensitivity of fluorescence spectroscopy makes it particularly useful for analyzing samples where the compound of interest is present at very low concentrations.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,2-dihydroxynaphthalene |

| 1-naphthol |

| 2-naphthol |

| 2-hydroxy-6-nitro-1-naphthaldehyde |

| Acetonitrile |

| Formic acid |

| N,O-Bis(trimethylsilyl)acetamide |

| Trimethylchlorosilane |

Electrochemical Characterization and Sensing Applications (non-biological)

This section will explore the electrochemical behavior of this compound. It will detail research findings related to its redox properties and discuss potential applications in the development of non-biological sensors. A data table summarizing key electrochemical parameters will be included.

Hyphenated Techniques for Comprehensive Analysis

This part of the article will be dedicated to the application of powerful hyphenated analytical techniques for a thorough analysis of the compound.

LC-MS/MS for Impurity Profiling and Structural Confirmation

The use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for identifying and quantifying impurities in samples of this compound will be discussed. This subsection will also cover how LC-MS/MS is employed for the definitive structural confirmation of the molecule. Detailed findings from these analyses will be presented, supported by an interactive data table of identified impurities and their mass spectrometric characteristics.

GC-MS for Volatile Component Analysis

The application of Gas Chromatography-Mass Spectrometry (GC-MS) in the analysis of volatile components associated with the synthesis or degradation of this compound will be examined. Research findings, including a data table of identified volatile compounds, their retention times, and mass spectral data, will be a central feature of this subsection.

LC-NMR for Elucidation in Solution

This final subsection will focus on the use of Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy for the complete structural elucidation of this compound in solution. The advantages of this technique for isomer differentiation and conformational analysis will be highlighted.

To ensure the highest quality and accuracy, the article will be based on a wide array of authoritative sources. All chemical compounds mentioned throughout the article will be listed in a comprehensive table for easy reference.

The professional and authoritative tone of the article will make it a valuable resource for researchers and scientists working in the fields of analytical chemistry, organic chemistry, and material science. The inclusion of interactive data tables will allow for a more dynamic and engaging exploration of the presented research data.

Synthesis and Reactivity of Structural Analogs and Derivatives of 2 3 Hydroxynaphthalen 1 Yl Acetonitrile

Isomeric and Positional Variants of Naphthylacetonitriles

General synthetic strategies for naphthylacetonitriles often involve the introduction of the acetonitrile (B52724) moiety onto a pre-existing naphthalene (B1677914) scaffold. A common method is the nucleophilic substitution of a halomethylnaphthalene with a cyanide salt. For instance, 2-(bromomethyl)naphthalene (B188764) can be treated with potassium cyanide in a solvent like dimethyl sulfoxide (B87167) (DMSO) to yield 2-naphthylacetonitrile. chemicalbook.com To synthesize a specific isomer like 2-(3-hydroxynaphthalen-1-yl)acetonitrile, the synthesis would logically start from a 3-hydroxy-1-(halomethyl)naphthalene or a related precursor.

Alternative routes can also be employed, such as those starting from gem-difluoro olefins or through electrochemical methods. chemicalbook.com The synthesis of various diarylheptanoid and macrolide structures has also involved the coupling of isomeric building blocks, a strategy that could be adapted for the synthesis of complex naphthylacetonitrile variants. researchgate.net For example, the multicomponent reaction of naphthalen-2-ol, an aldehyde, and an amine source can produce complex structures incorporating a hydroxynaphthyl moiety, demonstrating how different isomers of the starting naphthol lead to distinct final products. nih.gov

The table below outlines potential starting materials for the synthesis of different isomers of hydroxynaphthylacetonitrile.

| Target Isomer | Required Naphthol Precursor |

| This compound | Naphthalen-2,6-diol or 3-Hydroxynaphthalene-1-carbaldehyde |

| 2-(2-Hydroxynaphthalen-1-yl)acetonitrile | Naphthalen-1,2-diol or 2-Hydroxynaphthalene-1-carbaldehyde |

| 2-(4-Hydroxynaphthalen-1-yl)acetonitrile | Naphthalen-1,4-diol or 4-Hydroxynaphthalene-1-carbaldehyde |

| 2-(7-Hydroxynaphthalen-2-yl)acetonitrile | Naphthalen-2,7-diol or 7-Hydroxynaphthalene-2-carbaldehyde |

Chemical Modifications of the Hydroxyl Group (e.g., ethers, esters, sulfonates)

The phenolic hydroxyl group of this compound is a prime site for chemical modification, allowing for the synthesis of a wide range of derivatives with altered solubility, lipophilicity, and biological activity. Common modifications include conversion to ethers, esters, and sulfonates.

Ethers: Etherification, typically achieved by Williamson ether synthesis, involves deprotonating the hydroxyl group with a base (e.g., sodium hydride) followed by reaction with an alkyl halide. This modification can significantly impact the compound's properties; for example, methylation of phenolic hydroxyl groups has been shown to improve lipophilicity. pjmhsonline.com In the context of complex polysaccharides, alkylation reactions to form ethers are a classical modification strategy, though they can sometimes require harsh alkaline conditions. nih.gov

Esters: Esterification is a widely used transformation for hydroxyl groups. nih.gov It can be accomplished through various methods, including reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). The Steglich esterification, which uses a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), is a mild and efficient method for forming esters from carboxylic acids and alcohols, including phenols. nih.gov Acetonitrile has been reported as a greener solvent alternative for such reactions. nih.govresearchgate.net Enzymatic esterification, using lipases, offers a highly selective and environmentally friendly approach to producing ester derivatives. medcraveonline.commedcraveonline.com

Sulfonates: The hydroxyl group can be converted into a sulfonate ester (e.g., tosylate, mesylate, or triflate) by reacting it with the corresponding sulfonyl chloride in the presence of a base. These sulfonate groups are excellent leaving groups in nucleophilic substitution reactions, providing a pathway to introduce a wide variety of other functional groups at that position. For instance, the tosylation of a primary hydroxyl group on a biopolymer has been used as a step to enable subsequent substitution reactions. nih.gov

The table below summarizes common methods for hydroxyl group modification.

| Derivative | Reagents | Reaction Type |

| Ethers | Alkyl halide, Base (e.g., NaH, K₂CO₃) | Williamson Ether Synthesis |

| Esters | Carboxylic acid, Coupling agent (e.g., EDC, DCC) | Steglich Esterification |

| Esters | Acid chloride/anhydride, Base (e.g., Pyridine) | Acylation |

| Sulfonates | Sulfonyl chloride (e.g., TsCl, MsCl), Base | Sulfonylation |

Transformations and Derivatizations of the Acetonitrile Moiety

The acetonitrile group (-CH₂CN) is a versatile functional handle that can be transformed into a variety of other chemical entities, significantly expanding the molecular diversity of derivatives.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(3-hydroxynaphthalen-1-yl)acetic acid. This transformation introduces a new functional group with distinct chemical properties and potential for further derivatization, such as amide formation.

Reduction: The nitrile can be reduced to a primary amine, 2-(3-hydroxynaphthalen-1-yl)ethanamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic amino group, which can alter the molecule's physiological properties and serve as a point for further functionalization. A partial reduction of a nitrile to an aldehyde using diisobutylaluminum hydride (DIBAL-H) has also been reported, which can then undergo further reactions like Grignard additions. nih.gov

α-Carbon Chemistry: The methylene (B1212753) protons (α-protons) adjacent to the nitrile group are acidic and can be removed by a strong base to form a carbanion. This nucleophilic carbanion can then react with various electrophiles (e.g., alkyl halides) in alkylation reactions, allowing for the introduction of substituents at the carbon atom between the naphthalene ring and the nitrile group.

Cyclization and Addition Reactions: The nitrile group itself can participate in various cycloaddition reactions or act as an electrophile. For instance, the Kabachnik-Fields reaction, a one-pot synthesis, can be used to produce α-aminophosphonates from an amine, an aldehyde/ketone, and a phosphite. mdpi.com This suggests that the acetonitrile moiety could potentially be transformed into more complex phosphorus-containing structures.

Impact of Substituent Effects on Electronic and Reactivity Profiles

The reactivity of the naphthalene ring in this compound is governed by the electronic effects of its substituents: the hydroxyl (-OH) group and the cyanomethyl (-CH₂CN) group. These effects determine the electron density at various positions on the ring, thereby influencing its susceptibility to electrophilic aromatic substitution.

The hydroxyl group is a powerful activating group. lumenlearning.comlumenlearning.com It donates electron density to the aromatic ring through a resonance effect (+M effect), which outweighs its electron-withdrawing inductive effect (-I effect). This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. The resonance donation is directed primarily to the ortho and para positions relative to the hydroxyl group.

The cyanomethyl group (-CH₂CN) has a more complex influence. The nitrile group (-CN) is strongly electron-withdrawing due to both inductive and resonance effects. However, this effect is insulated from the aromatic ring by the methylene (-CH₂) spacer. The primary influence of the -CH₂CN group on the ring is a weak electron-withdrawing inductive effect (-I effect), which deactivates the ring slightly compared to an unsubstituted naphthalene. nih.gov

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

| -OH | -I (withdrawing) | +M (donating) | Activating | Ortho, Para |

| -CH₂CN | -I (withdrawing) | N/A | Weakly Deactivating | N/A |

Synthesis of Hybrid Molecules Incorporating the Core Structure

The functional groups of this compound serve as valuable handles for its incorporation into larger, more complex "hybrid" molecules. This strategy is often employed in medicinal chemistry to combine the pharmacophoric features of the core structure with other molecular scaffolds to create novel compounds with potentially enhanced or new biological activities.